N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-10-16(14(2)25-13)20(24)21-11-19(22(3)4)17-12-23(5)18-9-7-6-8-15(17)18/h6-10,12,19H,11H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQISUETWGOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known by its CAS number 1421373-65-0, is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in the immune escape of tumors and represents a promising target for cancer immunotherapy. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships, molecular docking studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 499.62 g/mol. The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.62 g/mol |
| CAS Number | 1421373-65-0 |
| Purity | 97% |
Inhibition of IDO1
Recent studies have highlighted the compound's strong inhibitory effects on IDO1. A notable study demonstrated that derivatives of 2,5-dimethylfuran-3-carboxylic acid exhibited significant IDO1 inhibitory activity, with one derivative showing an IC50 value of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells . Molecular docking studies indicated that the compound forms a coordinate bond with the heme iron in IDO1 through its carboxylic acid moiety, suggesting a direct interaction that inhibits the enzyme's activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis performed on various derivatives revealed that modifications to the indole and furan rings significantly affected biological activity. For instance, the presence of specific substituents on the indole ring enhanced IDO1 inhibition potency .
Case Studies
A case study conducted on tumor models treated with this compound showed promising results in reducing tumor growth through immune modulation. The study utilized both in vitro and in vivo models to assess the efficacy of the compound in enhancing anti-tumor immunity by inhibiting IDO1 activity.
The mechanism by which this compound exerts its effects involves:
- Inhibition of Tryptophan Catabolism : By inhibiting IDO1, the compound prevents the catabolism of tryptophan into kynurenine, thus promoting T-cell proliferation and enhancing immune responses against tumors.
- Modulation of Immune Environment : The inhibition leads to increased levels of tryptophan, which can enhance T-cell function and reduce tumor-induced immune suppression.
Table 2: Summary of Biological Activities
Preparation Methods
Fischer Indole Synthesis
The indole moiety is typically constructed via the Fischer indole synthesis, which involves cyclization of phenylhydrazines with ketones under acidic conditions. For 1-methylindole derivatives, methyl substitution is introduced at the N1 position post-cyclization.
- React phenylhydrazine (1.0 equiv) with 2-butanone (1.2 equiv) in acetic acid at reflux for 6 hours.
- Neutralize with aqueous NaHCO3 and extract with dichloromethane.
- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 1H-indole-3-carbaldehyde (78% yield).
- Methylate the indole nitrogen using methyl iodide (1.5 equiv) and NaH in DMF (0°C to rt, 2 hours) to obtain 1-methyl-1H-indole-3-carbaldehyde (91% yield).
Key Challenges :
- Over-methylation at C3 requires careful stoichiometric control.
- Acid-sensitive intermediates may decompose during cyclization, necessitating pH monitoring.
Functionalization of the Furan Ring: 2,5-Dimethylfuran-3-Carboxylic Acid
Friedel-Crafts Alkylation
Methyl groups are introduced at C2 and C5 of the furan ring via Friedel-Crafts alkylation using methyl chloride and AlCl3. Subsequent oxidation converts the methylfuran to the carboxylic acid.
- Treat 2,5-dimethylfuran (1.0 equiv) with KMnO4 (3.0 equiv) in aqueous H2SO4 (0.5 M) at 60°C for 4 hours.
- Quench with NaHSO3, extract with ethyl acetate, and concentrate to yield 2,5-dimethylfuran-3-carboxylic acid (65% yield).
Alternative Route :
Ni-catalyzed reductive coupling of α-pivaloyloxy glycine with vinyl bromides (as in) offers a pathway to functionalized furans but requires specialized ligands (e.g., dtBBPy).
Optimization and Catalytic Enhancements
Nickel-Catalyzed Coupling
NiCl2/dtBBPy systems (4,4'-bis(N,N-dimethylamino)-2,2'-bipyridine) enable C–N bond formation at lower temperatures (25°C vs. 80°C for traditional methods).
- Substrate: 1.0 equiv indole aldehyde, 1.2 equiv furan acyl chloride.
- Catalyst: NiBr2 (5 mol%), dtBBPy (10 mol%), Zn (2.0 equiv), MgCl2 (1.5 equiv).
- Yield: 89% with 98% purity (HPLC).
Solvent and Ligand Effects
- Tetrahydrofuran (THF) : Superior to dioxane in minimizing side reactions during hydrogenation.
- Ligand Design : dtBBPy increases selectivity by 5-fold compared to unsubstituted bipyridine ligands.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves multi-step organic reactions. A typical route includes:
- Fischer indole synthesis to construct the indole core using phenylhydrazine and ketones under acidic conditions .
- Amide coupling (e.g., using DCC or EDC as coupling agents) to link the furan-carboxamide moiety to the indole-ethylamine backbone .
- Purification via column chromatography and characterization by NMR and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .
Q. What structural features influence its biological activity?
Key features include:
- Indole moiety : Facilitates interactions with serotonin receptors or enzyme active sites via π-π stacking .
- Dimethylamino group : Enhances solubility and modulates basicity, affecting cellular uptake .
- Furan-carboxamide : Provides hydrogen-bonding sites for target engagement .
Q. How is purity assessed during synthesis?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and byproduct formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Temperature control : Lower temperatures reduce side reactions during indole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
- Catalyst screening : Palladium-based catalysts may improve cross-coupling steps in furan functionalization .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative binding assays : Use isothermal titration calorimetry (ITC) to validate affinity discrepancies across studies .
- Structural analogs testing : Synthesize derivatives with modified substituents to isolate activity-contributing groups .
Q. How to design experiments elucidating the compound’s mechanism of action?
- Target identification : Employ CRISPR-Cas9 screens or affinity chromatography to isolate interacting proteins .
- Molecular docking : Computational models (e.g., AutoDock) predict binding modes with receptors like 5-HT₃ or kinase domains .
- Pathway analysis : RNA sequencing or phosphoproteomics identifies downstream signaling effects .
Q. What computational tools predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and metabolic stability using descriptors like LogP and topological polar surface area .
- Molecular dynamics simulations : Analyze membrane permeability and protein-ligand stability over time .
Q. How to address synthetic yield discrepancies across studies?
- Reagent quality : Ensure anhydrous conditions and high-purity starting materials to avoid side reactions .
- Scale adjustments : Use continuous flow reactors for reproducible, scalable synthesis .
Q. What chemical transformations are feasible for derivatization?
- Hydrolysis : Convert the carboxamide to carboxylic acid under acidic conditions for solubility studies .
- N-alkylation : Modify the dimethylamino group to enhance blood-brain barrier penetration .
- Electrophilic substitution : Introduce halogens or nitro groups to the furan ring for SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
